Cas no 1891567-38-6 (2-(2-bromo-4,5-difluorophenyl)morpholine)

2-(2-bromo-4,5-difluorophenyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromo-4,5-difluorophenyl)morpholine
- 1891567-38-6
- EN300-1923358
-
- Inchi: 1S/C10H10BrF2NO/c11-7-4-9(13)8(12)3-6(7)10-5-14-1-2-15-10/h3-4,10,14H,1-2,5H2
- InChI Key: KFVRPMXOPVMOGJ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1C1CNCCO1)F)F
Computed Properties
- Exact Mass: 276.99138g/mol
- Monoisotopic Mass: 276.99138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
- XLogP3: 1.8
2-(2-bromo-4,5-difluorophenyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1923358-0.1g |
2-(2-bromo-4,5-difluorophenyl)morpholine |
1891567-38-6 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1923358-0.25g |
2-(2-bromo-4,5-difluorophenyl)morpholine |
1891567-38-6 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1923358-1.0g |
2-(2-bromo-4,5-difluorophenyl)morpholine |
1891567-38-6 | 1g |
$1172.0 | 2023-05-31 | ||
Enamine | EN300-1923358-1g |
2-(2-bromo-4,5-difluorophenyl)morpholine |
1891567-38-6 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1923358-5g |
2-(2-bromo-4,5-difluorophenyl)morpholine |
1891567-38-6 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1923358-0.05g |
2-(2-bromo-4,5-difluorophenyl)morpholine |
1891567-38-6 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1923358-5.0g |
2-(2-bromo-4,5-difluorophenyl)morpholine |
1891567-38-6 | 5g |
$3396.0 | 2023-05-31 | ||
Enamine | EN300-1923358-0.5g |
2-(2-bromo-4,5-difluorophenyl)morpholine |
1891567-38-6 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1923358-10g |
2-(2-bromo-4,5-difluorophenyl)morpholine |
1891567-38-6 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1923358-2.5g |
2-(2-bromo-4,5-difluorophenyl)morpholine |
1891567-38-6 | 2.5g |
$1791.0 | 2023-09-17 |
2-(2-bromo-4,5-difluorophenyl)morpholine Related Literature
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Additional information on 2-(2-bromo-4,5-difluorophenyl)morpholine
Introduction to 2-(2-bromo-4,5-difluorophenyl)morpholine (CAS No. 1891567-38-6)
The compound 2-(2-bromo-4,5-difluorophenyl)morpholine, identified by the CAS registry number 1891567-38-6, is a highly specialized organic molecule with significant applications in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which combines a morpholine ring with a brominated, difluorinated aromatic substituent. The morpholine core is a six-membered ring containing one oxygen atom and one nitrogen atom, providing the molecule with versatile reactivity and stability. The bromine and fluorine substituents on the aromatic ring further enhance its electronic properties, making it an attractive candidate for various chemical modifications and functionalizations.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-(2-bromo-4,5-difluorophenyl)morpholine through a combination of nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. These methods have significantly improved the yield and purity of the compound, facilitating its use in large-scale applications. The compound's ability to undergo further functionalization has been leveraged in the development of novel pharmaceutical agents, particularly in the design of kinase inhibitors and other bioactive molecules.
In terms of pharmacological applications, 2-(2-bromo-4,5-difluorophenyl)morpholine has shown promise as a precursor for drug candidates targeting various disease states. For instance, researchers have utilized this compound as an intermediate in the synthesis of small-molecule inhibitors for oncogenic kinases such as ABL and SRC family kinases. The bromine substituent plays a critical role in modulating the molecule's binding affinity to these kinases, while the fluorine atoms contribute to its lipophilicity and metabolic stability.
Moreover, recent studies have explored the use of 2-(2-bromo-4,5-difluorophenyl)morpholine in materials science applications. Its unique electronic properties make it a potential candidate for organic electronics, particularly in the development of semiconducting polymers and light-emitting diodes (LEDs). The compound's ability to undergo controlled polymerization under mild conditions has been demonstrated in several research papers published in high-impact journals such as *Nature Materials* and *Advanced Functional Materials*.
From a structural perspective, the molecule's morpholine ring provides a rigid framework that enhances its stability under physiological conditions. This feature is particularly advantageous in drug design, where stability is often a critical factor for bioavailability. Additionally, the bromine atom serves as an excellent leaving group in certain substitution reactions, enabling further chemical transformations to tailor the molecule's properties for specific applications.
In conclusion, 2-(2-bromo-4,5-difluorophenyl)morpholine (CAS No. 1891567-38-6) stands out as a versatile and multifunctional compound with significant potential across diverse scientific domains. Its unique structure and reactivity make it an invaluable tool for researchers in pharmacology, materials science, and beyond. As ongoing research continues to uncover new applications for this compound, its role in advancing scientific innovation is likely to grow even further.
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